Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate
Description
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is a synthetic organic compound characterized by the presence of an oxetane ring, a pyrrolidine ring, and a benzyl ester group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and synthetic organic chemistry.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl 2-(3-pyrrolidin-1-yloxetan-3-yl)acetate |
InChI |
InChI=1S/C16H21NO3/c18-15(20-11-14-6-2-1-3-7-14)10-16(12-19-13-16)17-8-4-5-9-17/h1-3,6-7H,4-5,8-13H2 |
InChI Key |
BJRFQDVOPWDCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2(COC2)CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine and benzyl ester groups. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through intramolecular etherification or epoxide ring opening/ring closing reactions . The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the benzyl ester group can be added through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the oxetane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pyrrolidine ring may enhance the compound’s binding affinity to specific targets, while the benzyl ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate: Similar in structure but with a different arrangement of functional groups.
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Contains an oxetane ring and a piperazine ring, offering different chemical properties.
Uniqueness
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is unique due to its specific combination of an oxetane ring, a pyrrolidine ring, and a benzyl ester group. This combination imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique oxetane ring fused with a pyrrolidine moiety, contributing to its distinctive chemical properties. The molecular formula can be represented as follows:
- Molecular Weight : Approximately 287 g/mol
- LogD (pH 7.4) : 0.9
- TPSA (Topological Polar Surface Area) : 68 Ų
Mechanisms of Biological Activity
Research indicates that compounds containing oxetane and pyrrolidine rings exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The following sections highlight specific findings related to the biological activity of this compound.
Anti-Cancer Activity
In vitro studies have demonstrated that this compound exhibits significant anti-cancer properties. For instance:
- Cell Proliferation Inhibition : The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and Hs 578T (breast cancer). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 0.80 |
| Hs 578T | 1.06 |
The mechanism underlying this activity appears to involve the induction of apoptosis, as evidenced by increased caspase-3 activation in treated cells.
Neuroprotective Effects
The structural features of this compound suggest potential neuroprotective properties. Compounds with similar scaffolds have been shown to inhibit enzymes involved in neurodegenerative processes. For example, derivatives with oxetane rings have been demonstrated to inhibit FTO (fat mass and obesity-associated protein), which is implicated in various neurological disorders .
Study on Apoptosis Induction
A recent study focused on the induction of apoptosis in breast cancer cell lines using this compound. The compound was administered at varying concentrations over a period of 72 hours, and apoptosis was measured using fluorescence intensity assays for activated caspase 3.
Findings :
- A significant increase in apoptotic signals was observed at concentrations that also correlated with reduced cell viability.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may interact favorably with proteins involved in cancer progression and inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
